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molecular formula C9H19NO B139439 1-(2-Propyl)-2-piperidinemethanol CAS No. 135938-65-7

1-(2-Propyl)-2-piperidinemethanol

Cat. No. B139439
M. Wt: 157.25 g/mol
InChI Key: MGHBKVAZXQNHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124324

Procedure details

In a closed stainless steel tube were heated pyridine-2-methanol (3.27 g, 30 mmol) and 2-iodopropane (3.59 ml, 36 mmol) at 120° C. for 20 hours. A reaction product was dissolved in a methanol-water (10:1) mixture 23 ml) followed by addition of sodium borohydride (1.14 g, 30 mmol). After stirring at room temperature for 3 hours, a reaction solution was concentrated to dryness. To the residue was added water followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The crude product thus obtained was purified by column chromatography on silica gel (SiO2 : 90 g, CHCl3) to give 0.61 g of a product (yield 13%). The substance was then subjected to catalytic hydrogenation (2.7 kg/cm2, 1 hour) at room temperature in ethanol (20 ml) using platinum oxide (0.07 g) as a catalyst. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 0.58 g of the title compound.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
23 mL
Type
solvent
Reaction Step Three
Yield
13%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][OH:8].I[CH:10]([CH3:12])[CH3:11].[BH4-].[Na+]>CO.O>[CH3:11][CH:10]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8])[CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.27 g
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Name
Quantity
3.59 mL
Type
reactant
Smiles
IC(C)C
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Name
mixture
Quantity
23 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
a reaction solution was concentrated to dryness
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (SiO2 : 90 g, CHCl3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)N1C(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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